(2,5-Dihydroxyphenyl)methyl 3-methylbutanoate
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Overview
Description
(2,5-Dihydroxyphenyl)methyl 3-methylbutanoate is an organic compound with the molecular formula C12H16O4 This compound is characterized by the presence of two hydroxyl groups attached to a phenyl ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydroxyphenyl)methyl 3-methylbutanoate typically involves esterification reactions. One common method is the reaction between 2,5-dihydroxybenzyl alcohol and 3-methylbutanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dihydroxyphenyl)methyl 3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and ethers.
Scientific Research Applications
(2,5-Dihydroxyphenyl)methyl 3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dihydroxyphenyl)methyl 3-methylbutanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes such as apoptosis and oxidative stress. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dihydroxyphenyl)methyl acetate
- (2,5-Dihydroxyphenyl)methyl propanoate
- (2,5-Dihydroxyphenyl)methyl butanoate
Uniqueness
(2,5-Dihydroxyphenyl)methyl 3-methylbutanoate is unique due to the presence of the 3-methylbutanoate ester group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
876665-01-9 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(2,5-dihydroxyphenyl)methyl 3-methylbutanoate |
InChI |
InChI=1S/C12H16O4/c1-8(2)5-12(15)16-7-9-6-10(13)3-4-11(9)14/h3-4,6,8,13-14H,5,7H2,1-2H3 |
InChI Key |
NBXSLSCWWOUMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OCC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
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